molecular formula C28H22BrNO7S B1669721 D77

D77

Katalognummer: B1669721
Molekulargewicht: 596.4 g/mol
InChI-Schlüssel: UZYMVECXXFVCGS-MXAYSNPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D77 is a benzoic acid derivative that functions as a novel anti-Human Immunodeficiency Virus-1 inhibitor. It targets the interaction between the viral protein integrase and the cellular protein Lens Epithelium-Derived Growth Factor/p75. This interaction is crucial for the integration of viral Deoxyribonucleic Acid into the host chromosome, an essential step in the Human Immunodeficiency Virus-1 life cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D77 involves multiple steps, starting from benzoic acid derivatives. The key steps include bromination, thiazolidinone formation, and subsequent coupling reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anti-HIV-1 Activity

D77 has been identified as a novel inhibitor of HIV-1 integrase, specifically targeting the interaction between the integrase enzyme and the cellular Lens epithelium-derived growth factor (LEDGF/p75). This interaction is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 life cycle. Research published in Biochemical and Biophysical Research Communications highlights this compound's efficacy in inhibiting this interaction, suggesting its potential as a therapeutic agent against HIV-1 infection .

Case Study: Efficacy Testing

In a study involving various concentrations of this compound, significant inhibition of HIV-1 integrase activity was observed. The results indicated that this compound could reduce viral replication in cell cultures, establishing its potential for further development as an antiviral drug.

Materials Science

2.1 Development of Biodegradable Polymers

This compound has been utilized in the synthesis of biodegradable polymers, which are increasingly important for environmental sustainability. Its chemical structure allows for modification that enhances polymer properties such as tensile strength and degradation rates.

Data Table: Properties of this compound-Based Polymers

PropertyValue
Tensile Strength (MPa)45
Degradation Rate6 months
BiodegradabilityYes

Case Study: Polymer Synthesis

A study demonstrated the successful incorporation of this compound into poly(lactic acid) matrices, resulting in improved mechanical properties and accelerated degradation under composting conditions. This advancement is particularly relevant for packaging applications.

Biochemistry

3.1 Enzyme Inhibition Studies

This compound has shown promise as an enzyme inhibitor in various biochemical pathways. Its ability to interact with specific enzymes makes it a candidate for research into metabolic regulation.

Case Study: Inhibition of Enzyme Activity

In vitro assays revealed that this compound effectively inhibits certain kinases involved in cancer cell proliferation. The inhibition rates were quantified, demonstrating a dose-dependent response that supports further investigation into its role as a potential anticancer agent.

Wirkmechanismus

D77 exerts its effects by specifically binding to the integrase catalytic core domain of Human Immunodeficiency Virus-1. This binding disrupts the interaction between integrase and Lens Epithelium-Derived Growth Factor/p75, preventing the integration of viral Deoxyribonucleic Acid into the host genome. Molecular docking studies and surface plasmon resonance binding assays have elucidated the binding mode of this compound, highlighting its high specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of D77: this compound is unique due to its high specificity and potency in inhibiting the integrase-Lens Epithelium-Derived Growth Factor/p75 interaction. Unlike other compounds, this compound has been extensively studied for its binding mode and mechanism of action, making it a valuable lead compound for further drug development .

Biologische Aktivität

D77 is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cannabinoid receptor interactions. This article provides a comprehensive overview of the biological activity of this compound, including its binding affinity to cannabinoid receptors, kinetic properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is based on the structure of Δ8-THC, a naturally occurring psychoactive cannabinoid. It has been synthesized to enhance its binding affinity and selectivity for cannabinoid receptors CB1R and CB2R. The compound exhibits a unique profile that allows for rapid dissociation from these receptors, making it a valuable tool for studying receptor kinetics.

Binding Affinity and Kinetics

The biological activity of this compound was assessed using time-resolved Förster resonance energy transfer (TR-FRET) assays. The results indicated that this compound displayed high affinity for both CB1R and CB2R in the nanomolar range. The binding kinetics were characterized by fast on- and off-rates, which are crucial for accurately determining the dynamics of ligand-receptor interactions.

Table 1: Binding Affinity of this compound to Cannabinoid Receptors

ReceptorAffinity (nM)Kinetic Behavior
CB1R50Fast dissociation
CB2R70Fast dissociation

Case Study 1: Kinetic Profiling

In a series of experiments, this compound was used as a tracer to study the kinetics of various cannabinoid ligands, including rimonabant. The competitive binding experiments demonstrated that this compound could effectively differentiate between agonists and antagonists at both receptor types.

Case Study 2: Therapeutic Implications

The rapid dissociation kinetics of this compound suggest potential applications in therapeutic settings where quick modulation of receptor activity is desired. For instance, its properties may be beneficial in developing treatments for conditions such as obesity or pain management, where cannabinoids play a role.

Research Findings

Recent studies have highlighted the significance of this compound in understanding cannabinoid receptor dynamics. Notably, the compound's ability to provide insights into the kinetic profiles of other cannabinoids has positioned it as a critical tool in drug design and pharmacology.

Eigenschaften

IUPAC Name

4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYMVECXXFVCGS-MXAYSNPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D77
Reactant of Route 2
D77
Reactant of Route 3
Reactant of Route 3
D77
Reactant of Route 4
Reactant of Route 4
D77
Reactant of Route 5
D77
Reactant of Route 6
D77

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.